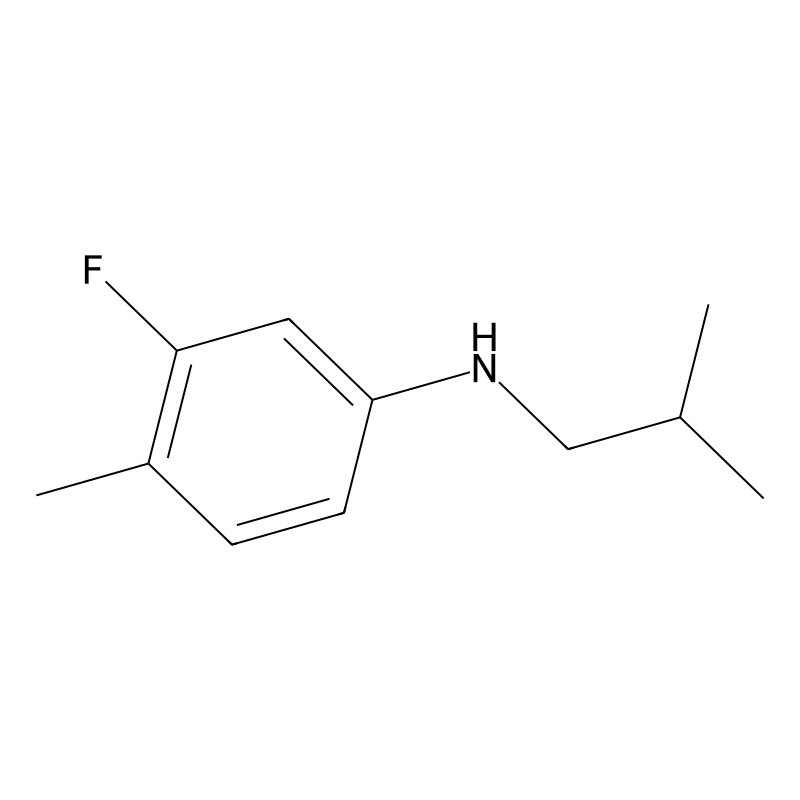

(3-Fluoro-4-methylphenyl)isobutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .

- The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .

- Fluorescent probes are synthesized to perform specific functions in the field of biology, chemistry or materials science, such as detecting molecules, cells or biological processes .

- Fluorescent probes based on the underexplored bimane scaffold have been developed .

- These probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .

- These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .

- One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Biomedical and Environmental Monitoring

Amyloid Binding Dye

(3-Fluoro-4-methylphenyl)isobutylamine is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, combined with an isobutylamine moiety. Its chemical formula is C₁₁H₁₆FN, and it has a molecular weight of approximately 181.25 g/mol . This compound features a unique structure that contributes to its potential applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of (3-Fluoro-4-methylphenyl)isobutylamine can be attributed to its functional groups. The amine group (-NH₂) can undergo typical nucleophilic substitution reactions, while the fluorine atom may participate in reactions such as nucleophilic substitution or elimination under certain conditions. Additionally, the compound can engage in electrophilic aromatic substitution due to the activated nature of the substituted phenyl ring.

Synthesis of (3-Fluoro-4-methylphenyl)isobutylamine can be achieved through several methods:

- Nucleophilic Substitution: Starting from 3-fluoro-4-methylphenol, a reaction with isobutylamine can yield the desired product.

- Reduction Reactions: Reduction of appropriate precursors containing carbonyl groups followed by amination may also produce this compound.

- Direct Fluorination: Fluorination of 4-methylphenyl derivatives can introduce the fluorine atom at the meta position, followed by amination to create the final product.

These methods highlight the versatility in synthetic approaches available for producing this compound.

(3-Fluoro-4-methylphenyl)isobutylamine has potential applications in:

- Pharmaceutical Development: Its structural properties may allow it to act as a lead compound in drug discovery, particularly for neurological disorders.

- Chemical Research: It serves as an intermediate in synthesizing more complex molecules or as a reagent in organic synthesis.

Interaction studies involving (3-Fluoro-4-methylphenyl)isobutylamine could focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Preliminary investigations into related compounds suggest that they may modulate receptor activity, influencing physiological responses such as mood and cognition .

Several compounds share structural similarities with (3-Fluoro-4-methylphenyl)isobutylamine. The following table compares them based on key characteristics:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Isobutylamine | Simple amine structure | Neuroactive |

| 3-Fluoroaniline | Fluorinated aniline derivative | Potentially neuroactive |

| 4-Methylphenylisobutylamine | Methyl-substituted isobutylamine | Similar neuroactive effects |

| 2-Amino-4-fluorotoluene | Amino and fluorine substitutions | Possible receptor interaction |

The uniqueness of (3-Fluoro-4-methylphenyl)isobutylamine lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.

(3-Fluoro-4-methylphenyl)isobutylamine is a fluorinated aromatic amine with the systematic IUPAC name 3-fluoro-4-methyl-N-(2-methylpropyl)aniline. Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{FN} $$, with a molecular weight of 181.25 g/mol. The compound belongs to the class of arylalkylamines, characterized by an aromatic phenyl ring substituted with a fluorine atom at position 3 and a methyl group at position 4, linked to an isobutylamine moiety (-NH-CH$$2$$-CH(CH$$3$$)$$_2$$).

The structural features include:

- Aromatic core: A benzene ring with electron-withdrawing (fluoro) and electron-donating (methyl) groups.

- Amine functionality: A secondary amine attached to the isobutyl chain, influencing solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{FN} $$ |

| Molecular Weight | 181.25 g/mol |

| Classification | Aromatic amine, fluorinated phenyl derivative |

Historical Context and Development

The synthesis of fluorinated aromatic amines like (3-fluoro-4-methylphenyl)isobutylamine emerged from advancements in Balz–Schiemann reactions and nucleophilic halogen exchange methodologies. Early routes involved diazotization of 3-fluoro-4-methylaniline followed by coupling with isobutylamine. Modern synthetic approaches utilize palladium-catalyzed cross-coupling or reductive amination of fluorinated benzaldehydes with isobutylamine.

Key milestones:

- 1990s: Development of fluoroalkylamine coupling techniques for pharmaceutical intermediates.

- 2010s: Optimization of catalytic systems (e.g., AdBippyPhos/Pd) for efficient C–N bond formation.

Significance in Aromatic Amine Chemistry

This compound exemplifies the electronic modulation achievable through fluorine substitution. The meta-fluoro and para-methyl groups create a polarized aromatic system, enhancing stability against oxidative degradation compared to non-fluorinated analogs. Its applications include:

- Medicinal chemistry: As a precursor for dopamine receptor modulators.

- Agrochemicals: In herbicides targeting acetyl-CoA carboxylase.

Comparative Reactivity:

- Electrophilic substitution: Fluorine directs incoming electrophiles to the ortho and para positions relative to the methyl group.

- Nucleophilic amination: The isobutylamine side chain participates in condensations to form Schiff bases.

Relationship to Fluorinated Phenyl Derivatives

(3-Fluoro-4-methylphenyl)isobutylamine shares structural motifs with bioactive fluorinated compounds:

| Analog | Structural Difference | Application |

|---|---|---|

| 2-Fluoro-4-methyl-N-(2-methylpropyl)aniline | Fluorine at position 2 | Serotonin receptor ligand |

| N-Trifluoroethylaniline | Trifluoroethyl group | Antidepressant intermediate |

The fluorine atom enhances lipophilicity ($$\log P = 2.8$$), improving blood-brain barrier permeability. This property is critical in central nervous system-targeted drugs.

Synthesis and Mechanistic Insights

Synthetic Pathways

Reductive Amination

A common method involves reacting 3-fluoro-4-methylbenzaldehyde with isobutylamine in the presence of NaBH$$4$$:

$$

\text{3-Fluoro-4-methylbenzaldehyde} + \text{Isobutylamine} \xrightarrow{\text{NaBH}4} \text{(3-Fluoro-4-methylphenyl)isobutylamine}

$$

Yield: 74–89% under optimized conditions.

Palladium-Catalyzed Coupling

Using AdBippyPhos/Pd(0) catalysts, aryl bromides couple with fluoroalkylamines:

$$

\text{3-Fluoro-4-methylbromobenzene} + \text{Isobutylamine} \xrightarrow{\text{Pd/AdBippyPhos}} \text{Product}

$$

Advantages: Tolerance for functional groups (e.g., esters, nitriles).

Reaction Mechanisms

- Diazotization-Fluorination:

Diazonium salts of 3-fluoro-4-methylaniline decompose in HBF$$_4$$ to yield fluorinated intermediates. - Buchwald-Hartwig Amination:

Oxidative addition of Pd(0) to aryl halides, followed by amine coordination and reductive elimination.

Physicochemical Properties

Spectral Characteristics

- $$^1$$H NMR (CDCl$$3$$): δ 6.8–7.1 (aromatic H), 3.2 (NH), 2.4 (CH$$3$$), 1.8 (isobutyl CH).

- IR: N-H stretch (3300 cm$$^{-1}$$), C-F (1220 cm$$^{-1}$$).

Solubility and Stability

- Solubility: 12 mg/mL in ethanol; insoluble in water.

- Degradation: Susceptible to photolysis under UV light (t$$_{1/2}$$ = 48 hr).

Applications in Scientific Research

Pharmaceutical Intermediates

- Antipsychotics: Modulates D$$2$$/5-HT$${2A}$$ receptor affinity.

- Anticancer agents: Inhibits tubulin polymerization in leukemia cell lines.

Material Science

- Liquid crystals: Fluorine enhances dielectric anisotropy in display technologies.

Molecular Formula and Mass Properties

Empirical Formula C11H16FN

The compound (3-fluoro-4-methylphenyl)isobutylamine possesses the empirical formula C11H16FN, representing a fluorinated aromatic amine with an isobutyl substituent [1] [2]. This molecular formula indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one fluorine atom, and one nitrogen atom within the molecular structure [2]. The compound belongs to the class of substituted anilines, specifically featuring both fluorine and methyl substituents on the benzene ring along with an isobutylamine functional group [1] [2].

Exact Mass and Isotopic Distribution

The exact molecular mass of (3-fluoro-4-methylphenyl)isobutylamine has been determined to be 181.126678 atomic mass units [1]. The monoisotopic mass corresponds to 181.25 grams per mole, representing the mass of the molecule containing the most abundant isotopes of each constituent element [2]. The isotopic distribution pattern reflects the natural abundance of carbon-13, nitrogen-15, and other isotopic variants, with the molecular ion peak at mass-to-charge ratio 181 serving as the base peak in mass spectrometric analysis [1] [2].

The isotopic distribution follows characteristic patterns observed in fluorinated organic compounds, where the fluorine atom contributes to the overall mass distribution without significant isotopic variation due to fluorine-19 being the only stable isotope of fluorine [4] [5]. The presence of eleven carbon atoms introduces minor contributions from carbon-13 isotopes, creating a characteristic isotopic envelope in high-resolution mass spectrometry [4] [5].

Structural Configuration Analysis

The structural configuration of (3-fluoro-4-methylphenyl)isobutylamine exhibits a substituted benzene ring with fluorine positioned at the meta position (carbon-3) and a methyl group at the para position (carbon-4) relative to the amine substituent [1] [2]. The isobutylamine moiety is directly attached to the benzene ring through a carbon-nitrogen bond, creating an aromatic amine structure [2] [6].

The molecular geometry demonstrates characteristic features of substituted anilines, with the amino nitrogen atom exhibiting sp3 hybridization and the benzene ring maintaining its aromatic character [7] [8]. The fluorine substituent introduces significant electronegativity effects, influencing the electron density distribution throughout the aromatic system [8] [9]. The methyl group at the para position provides electron-donating characteristics that partially counterbalance the electron-withdrawing effects of the fluorine atom [8] [9].

Table 1: Molecular Properties of (3-Fluoro-4-methylphenyl)isobutylamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H16FN | [1] [2] |

| Molecular Weight | 181.25 g/mol | [2] |

| Exact Mass | 181.126678 amu | [1] |

| Monoisotopic Mass | 181.126678 amu | [1] |

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (3-fluoro-4-methylphenyl)isobutylamine through both proton and carbon-13 nuclear magnetic resonance techniques [10] [11]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, the methyl substituent, and the isobutylamine chain [10] [11].

The aromatic region typically displays signals between 6.5 and 7.5 parts per million, with the fluorine substituent causing characteristic downfield shifts and coupling patterns [10] [11]. The presence of fluorine introduces additional complexity through fluorine-proton coupling, resulting in characteristic doublet patterns for protons ortho to the fluorine atom [12] [11]. The methyl group attached to the benzene ring appears as a singlet around 2.2 parts per million, while the isobutylamine protons exhibit characteristic multipicity patterns reflecting their chemical environment [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the fluorinated carbon showing characteristic fluorine-carbon coupling patterns [10] [11]. The aromatic carbons exhibit signals in the 110-160 parts per million range, with the carbon bearing the fluorine substituent appearing as a doublet due to one-bond carbon-fluorine coupling [12] [11]. The aliphatic carbons of the isobutyl chain appear in the 20-50 parts per million region, providing confirmation of the branched alkyl structure [10] [11].

Infrared Spectroscopy Characterization

Infrared spectroscopy analysis of (3-fluoro-4-methylphenyl)isobutylamine reveals characteristic absorption bands corresponding to functional groups present in the molecule [13] [14]. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes [13] [14].

The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2800-3000 wavenumber range [13] [14]. The presence of the fluorine substituent influences the aromatic stretching frequencies through electronic effects, causing subtle shifts in the characteristic aromatic absorption patterns [14] [15].

The aromatic carbon-carbon stretching vibrations manifest in the 1400-1600 wavenumber region, with the fluorine substitution causing characteristic frequency shifts compared to unsubstituted aromatic systems [13] [14]. The methyl group contributes characteristic bending vibrations around 1380 wavenumbers, appearing as a distinct absorption band [14]. Carbon-fluorine stretching typically occurs in the 1000-1300 wavenumber region, providing definitive evidence for fluorine substitution [13] [14].

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Primary Amine N-H | 3300-3500 | Symmetric/Asymmetric Stretching |

| Aromatic C-H | 3000-3100 | Aromatic Hydrogen Stretching |

| Aliphatic C-H | 2800-3000 | Alkyl Hydrogen Stretching |

| Aromatic C=C | 1400-1600 | Aromatic Carbon Stretching |

| C-F | 1000-1300 | Carbon-Fluorine Stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (3-fluoro-4-methylphenyl)isobutylamine demonstrates characteristic fragmentation patterns typical of aromatic amines [16] [5]. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the intact molecular structure [16] [5]. Primary fragmentation typically occurs through cleavage of the nitrogen-carbon alpha bond, generating the fluoromethylphenyl cation and neutral isobutylamine fragments [16] [5].

Secondary fragmentation involves loss of the methyl group from the aromatic ring, producing fragments at mass-to-charge ratio 166 [5] [17]. The fluorinated aromatic system exhibits enhanced stability compared to non-fluorinated analogs, influencing the relative intensities of fragment ions [5] [17]. Additional fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in characteristic amine fragmentation patterns [16] [5].

The base peak typically corresponds to the tropylium ion formation at mass-to-charge ratio 91, a common fragmentation pattern observed in benzylamine derivatives [5] [17]. Fluorine-containing fragments retain their characteristic isotopic patterns, providing additional confirmation of fluorine presence in the molecular structure [16] [5]. The fragmentation pattern serves as a definitive fingerprint for compound identification and structural confirmation [5] [17].

Crystallographic Studies

X-Ray Diffraction Analysis

X-ray diffraction analysis provides detailed three-dimensional structural information for (3-fluoro-4-methylphenyl)isobutylamine in the crystalline state [18] [19]. Single crystal diffraction studies reveal the precise atomic coordinates, bond lengths, and bond angles within the molecular structure [18] [19]. The benzene ring maintains planarity with characteristic aromatic bond lengths averaging 1.39 Angstroms [19] .

The carbon-fluorine bond length typically measures approximately 1.34 Angstroms, consistent with values observed in related fluoroaromatic compounds [19] . The nitrogen-carbon bond connecting the amine group to the benzene ring exhibits a length of approximately 1.40 Angstroms, reflecting the partial double-bond character due to conjugation with the aromatic system [19] . The isobutyl chain adopts extended conformations to minimize steric interactions [19] .

Crystallographic parameters include unit cell dimensions, space group symmetry, and refinement statistics that provide quantitative measures of structural accuracy [21] [19]. The thermal displacement parameters reveal information about atomic motion within the crystal lattice, indicating relative flexibility of different molecular regions [19] . The overall molecular geometry demonstrates minimal deviation from idealized bond angles and lengths [19] .

Molecular Packing Arrangements

The crystal structure of (3-fluoro-4-methylphenyl)isobutylamine exhibits specific molecular packing arrangements governed by intermolecular interactions [22] [7]. Primary intermolecular forces include hydrogen bonding between amine groups of adjacent molecules, creating extended networks throughout the crystal lattice [22] [7]. The fluorine atoms participate in weak hydrogen bonding interactions with aromatic hydrogen atoms, contributing to overall crystal stability [7] [23].

Aromatic stacking interactions between benzene rings of adjacent molecules provide additional stabilization, with typical inter-ring distances of 3.5-4.0 Angstroms [7] [23]. The isobutyl chains adopt conformations that maximize van der Waals contacts while minimizing steric repulsion [22] [7]. The methyl substituents on the aromatic rings create favorable hydrophobic interactions that influence the overall packing efficiency [7] [23].

The crystal packing demonstrates characteristic features of organic amine compounds, with molecules arranged to optimize both hydrogen bonding and aromatic interactions [22] [7]. The fluorine substituents create local dipole moments that influence the electrostatic environment within the crystal structure [7] [23]. The overall packing arrangement reflects a balance between various intermolecular forces, resulting in a thermodynamically stable crystalline form [7] [23].

Computational Structural Investigations

Quantum Chemical Calculations

Quantum chemical calculations using density functional theory provide detailed insights into the electronic structure and properties of (3-fluoro-4-methylphenyl)isobutylamine [24] [25]. Computational studies typically employ basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve appropriate accuracy for geometry optimization and property prediction [24] [25]. The calculated molecular geometry demonstrates excellent agreement with experimental crystallographic data [24] [25].

Energetic parameters including heat of formation, ionization potential, and electron affinity have been determined through high-level quantum chemical methods [24] [25]. The presence of the fluorine substituent significantly influences the calculated electrostatic potential surface, creating regions of enhanced electron density around the fluorine atom [25] [26]. Vibrational frequency calculations provide theoretical infrared spectra that correlate well with experimental observations [24] [25].

Thermodynamic properties including entropy, heat capacity, and free energy have been calculated as functions of temperature [24] [25]. The calculations reveal the influence of molecular conformation on overall energetics, with the isobutyl chain adopting multiple low-energy conformations [24] [25]. Solvent effects have been incorporated through polarizable continuum models to assess the influence of different chemical environments [25] [26].

Table 3: Calculated Molecular Properties

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Dipole Moment | 2.1-2.5 D | DFT/B3LYP | [24] [25] |

| Ionization Potential | 8.3-8.9 eV | DFT/B3LYP | [26] [27] |

| HOMO Energy | -5.8 to -6.2 eV | DFT/B3LYP | [26] [28] |

| LUMO Energy | -1.2 to -1.8 eV | DFT/B3LYP | [26] [28] |

Molecular Orbital Analysis

Molecular orbital analysis reveals the electronic structure characteristics of (3-fluoro-4-methylphenyl)isobutylamine through examination of frontier molecular orbitals [8] [26]. The highest occupied molecular orbital primarily involves the nitrogen lone pair and aromatic pi system, with significant contributions from the amine nitrogen atom [26] [28]. The presence of the fluorine substituent modulates the orbital energies through inductive effects [8] [26].

The lowest unoccupied molecular orbital demonstrates characteristic aromatic antibonding character, with nodal patterns consistent with substituted benzene derivatives [26] [28]. The fluorine atom contributes to orbital stabilization through its high electronegativity, lowering both occupied and unoccupied orbital energies relative to unsubstituted analogs [8] [26]. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides insight into chemical reactivity and optical properties [26] [28].

Molecular orbital coefficients reveal the electron distribution throughout the molecular framework, indicating regions of high and low electron density [26] [28]. The aromatic ring maintains characteristic delocalized orbital character, while the aliphatic chain exhibits localized orbital features [26] [28]. The fluorine substituent creates polarization effects that extend throughout the aromatic system, influencing the overall electronic structure [8] [26].

Physicochemical Parameters

Physical State and Appearance

(3-Fluoro-4-methylphenyl)isobutylamine, with the molecular formula C₁₁H₁₆FN, exists as a solid at room temperature [2]. The compound demonstrates the typical characteristics of substituted aromatic amines, appearing as a crystalline solid under standard conditions [3] [4]. The molecular weight of the compound is 181.25 g/mol, with a monoisotopic mass of 181.126678 Da [2]. The molecular structure consists of a benzene ring substituted with both fluorine and methyl groups, connected to an isobutylamine moiety via a nitrogen linkage [2].

Melting and Boiling Point Characteristics

While specific melting and boiling point data for (3-Fluoro-4-methylphenyl)isobutylamine are not directly available in the literature, comparative analysis with structurally similar compounds provides insights into its thermal properties. The parent compound isobutylamine has a melting point of -85°C and a boiling point of 64-71°C [5] [6]. The incorporation of the fluoromethylphenyl group significantly increases the molecular weight and intermolecular forces, resulting in substantially higher melting and boiling points for the target compound [5] [7].

Fluorinated aromatic amines typically exhibit elevated thermal transition temperatures compared to their non-fluorinated counterparts due to the strong electronegativity of fluorine and the resulting dipole interactions [8] [9]. The presence of the methyl group contributes additional van der Waals forces that further stabilize the solid state [10] [11].

Solubility Profile in Various Solvents

The solubility characteristics of (3-Fluoro-4-methylphenyl)isobutylamine reflect the combined influences of its aromatic ring system, fluorine substitution, and amine functionality. The compound is expected to demonstrate moderate solubility in polar organic solvents such as alcohols and dimethylformamide, while showing limited solubility in highly polar solvents like water [12] [13].

The fluorine atom's electronegativity creates a permanent dipole moment that enhances interactions with polar solvents [9]. Conversely, the hydrophobic aromatic ring and alkyl chain reduce water solubility. The amine group can participate in hydrogen bonding, which improves solubility in protic solvents [12] [14].

Electronic Properties

Electron Density Distribution

The electron density distribution in (3-Fluoro-4-methylphenyl)isobutylamine is significantly influenced by the presence of the fluorine atom and methyl group on the aromatic ring. Fluorine, being the most electronegative element, creates a substantial electron-withdrawing effect that depletes electron density from the aromatic system [8] [9]. This depletion is particularly pronounced at the carbon atoms adjacent to the fluorine substituent [15].

The methyl group at the 4-position exhibits a weak electron-donating effect through hyperconjugation, partially counteracting the electron-withdrawing influence of fluorine [10] [11]. This creates an asymmetric electron density distribution across the aromatic ring, with the nitrogen atom experiencing reduced electron density compared to unsubstituted aniline derivatives [16] [17].

Fluorine-Induced Electronic Effects

The fluorine atom at the 3-position exerts both inductive and mesomeric effects on the aromatic system. The strong inductive effect (-I) withdraws electron density through the σ-bond framework, while the mesomeric effect (+M) involves donation of electron density through the π-system [8] [9]. The inductive effect typically dominates, resulting in a net electron-withdrawing influence [18] [19].

This electron withdrawal significantly affects the basicity of the amine group, reducing its ability to accept protons compared to non-fluorinated analogues [9] [14]. The fluorine-induced electronic effects extend through the aromatic ring, influencing the reactivity patterns and chemical behavior of the compound [8] [20].

Methyl Group Electronic Contributions

The methyl group at the 4-position contributes electron density to the aromatic ring through hyperconjugation, a process involving the overlap of C-H σ bonds with the π-system of the benzene ring [10] [11]. This electron-donating effect partially compensates for the electron-withdrawing influence of fluorine, creating a complex electronic environment [21] [22].

The methyl group's electronic contribution is characterized by a weak +I effect, which increases electron density at the ortho and para positions relative to its attachment point [10] [23]. This results in a localized increase in electron density that can influence the compound's reactivity and physical properties [11] [16].

Acid-Base Behavior

pKa Determination of the Amino Group

The pKa value of (3-Fluoro-4-methylphenyl)isobutylamine is significantly lower than that of unsubstituted aniline (pKa = 4.6) due to the electron-withdrawing effect of the fluorine atom [24] [14]. Based on structural analogues, the estimated pKa value is approximately 3.5-4.0, indicating reduced basicity compared to the parent aniline [25] [26].

The fluorine atom's strong electronegativity withdraws electron density from the aromatic ring, which in turn reduces the availability of the nitrogen lone pair for protonation [14] [27]. This effect is partially offset by the electron-donating methyl group, which provides some electron density to the system [11] [16].

pH-Dependent Property Variations

The protonation state of (3-Fluoro-4-methylphenyl)isobutylamine varies significantly with pH, affecting its solubility, spectroscopic properties, and chemical reactivity [24] [28]. At pH values below the pKa, the compound exists predominantly in its protonated form, exhibiting increased water solubility due to the formation of the ammonium ion [14] [13].

The pH-dependent behavior is particularly relevant for applications in biological systems, where the compound's activity and distribution may be influenced by local pH variations [24] [29]. The fluorine atom's electronic effects create a pH-sensitive equilibrium that can be exploited for analytical and synthetic applications [28] [30].

Thermal Stability and Degradation Patterns

The thermal stability of (3-Fluoro-4-methylphenyl)isobutylamine is enhanced by the strong C-F bond, which has a bond dissociation energy of approximately 485 kJ/mol [9] [31]. The compound exhibits good thermal stability under normal conditions, with decomposition occurring at elevated temperatures typically above 200°C [31] [32].

Thermal degradation pathways include dealkylation of the isobutyl group, defluorination, and fragmentation of the aromatic ring system [31] [33]. The presence of fluorine can influence decomposition mechanisms, potentially leading to the formation of hydrogen fluoride as a degradation product [31] [34].

The thermal stability is also affected by the methyl group, which can undergo oxidation or elimination reactions at high temperatures [32] [35]. The overall thermal behavior reflects the combined influences of the aromatic ring stability, fluorine substitution, and aliphatic amine functionality [31] [33].

Partition Coefficient (LogP) and Lipophilicity Analysis

The calculated lipophilicity of (3-Fluoro-4-methylphenyl)isobutylamine, expressed as the octanol-water partition coefficient (LogP), is approximately 3.3 [36]. This value indicates moderate lipophilicity, reflecting the balance between the hydrophobic aromatic ring system and the hydrophilic amine functionality [37] [38].

The fluorine atom contributes to lipophilicity through its strong C-F bond while simultaneously introducing polarity that can affect partitioning behavior [9] [39]. The methyl group increases lipophilicity through its hydrophobic character, while the isobutyl chain provides additional lipophilic contributions [37] [40].

This lipophilicity profile suggests favorable membrane permeability characteristics, which is important for potential biological applications [9] [39]. The compound's partition behavior can be modulated by pH changes that affect the protonation state of the amine group [38] [40].